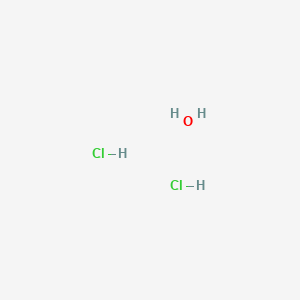

Dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

166530-19-4 |

|---|---|

Molecular Formula |

Cl2H4O |

Molecular Weight |

90.93 g/mol |

IUPAC Name |

hydrate;dihydrochloride |

InChI |

InChI=1S/2ClH.H2O/h2*1H;1H2 |

InChI Key |

QMEZUZOCLYUADC-UHFFFAOYSA-N |

Canonical SMILES |

O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Dihydrochloride Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. Among the various salt forms utilized to enhance these properties, dihydrochloride salts are a key strategy for molecules with multiple basic centers.[1] The incorporation of water molecules into the crystal lattice to form hydrates adds another layer of complexity and opportunity, often yielding a crystalline form with uniquely optimized characteristics. This guide provides an in-depth exploration of the synthesis and characterization of novel dihydrochloride hydrates, moving beyond mere procedural lists to explain the underlying causality of experimental choices. We present field-proven insights into synthetic strategies, a comprehensive overview of orthogonal analytical techniques, and detailed protocols designed for robust, self-validating results. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of solid-form development.

The Critical Role of Dihydrochloride Hydrates in Pharmaceutical Science

Over half of all active pharmaceutical ingredients are formulated as salts, with hydrochlorides being the most prevalent.[2][3] For APIs containing two or more basic functional groups, the formation of a dihydrochloride salt can significantly modulate physicochemical properties.[1] When water molecules are incorporated into the ionic lattice of these salts, a hydrate is formed.[4][5]

These crystalline hydrates are not simply "wet" compounds; they are distinct solid phases where water molecules play a crucial structural role, often stabilizing the crystal lattice through hydrogen bonding.[4][5] This structural integration can lead to profound differences in key pharmaceutical properties compared to the anhydrous form, including:

-

Enhanced Solubility: Dihydrochloride hydrates can exhibit improved aqueous solubility, which is critical for bioavailability.[4] For instance, theophylline monohydrate shows a 1.8-fold increase in solubility compared to its anhydrous counterpart.[4]

-

Improved Stability: The hydrated form can be the most thermodynamically stable form under ambient storage conditions, preventing unwanted phase transformations.[6][7]

-

Manufacturing and Handling: The specific crystalline habit and properties of a hydrate can influence bulk properties like flowability and compressibility, impacting tablet manufacturing.[8]

The challenge and the opportunity lie in the ability to selectively synthesize and comprehensively characterize these hydrated forms to harness their therapeutic potential. This requires a deep understanding of both the synthetic landscape and the analytical tools needed to confirm the structure and behavior of the resulting compound.

Synthesis Strategies: From Theory to Practice

The formation of a specific hydrate is a delicate interplay between thermodynamics and kinetics. The enthalpy of hydration (ΔHhyd) for dihydrochloride salts typically ranges from -25 to -40 kJ/mol, indicating an exothermic and thermodynamically favored process.[4] However, achieving the desired stable hydrate requires careful control over kinetic factors.

Core Synthesis Methodologies

The most common and effective method for preparing dihydrochloride hydrates is through controlled crystallization.

2.1.1 Recrystallization from Aqueous Hydrochloric Acid This is the foundational technique for producing dihydrochloride hydrates.[4] The process involves dissolving the free base or an existing salt form in an aqueous solution of hydrochloric acid and inducing crystallization.

-

Causality of Experimental Choices:

-

Acid Stoichiometry: Using at least two molar equivalents of HCl is crucial to ensure the protonation of both basic centers, driving the formation of the dihydrochloride salt.

-

Supersaturation Control: The level of supersaturation is the primary driver for nucleation and crystal growth. It can be controlled by cooling rate, solvent evaporation, or the addition of an anti-solvent.

-

Cooling Rate: A slow cooling rate allows the system to remain near equilibrium, favoring the growth of the most thermodynamically stable crystal form. Rapid cooling can trap less stable, kinetically favored forms or even amorphous material.[4]

-

2.1.2 Slurry Conversion This method is particularly useful for converting a less stable form (e.g., an anhydrate or a different hydrate) into the desired stable hydrate. It involves suspending the starting material in a solvent system where it has slight solubility. Over time, the less stable form dissolves and the more stable form precipitates.

-

Causality of Experimental Choices:

-

Solvent Selection: The solvent must be chosen to facilitate the phase transition. For hydrate formation, this is typically an aqueous system or a solvent mixture with a specific water activity.

-

Temperature and Agitation: These parameters influence the kinetics of the conversion. Elevated temperatures can speed up the process, but the target hydrate must be stable at that temperature.

-

Detailed Protocol: Synthesis via Controlled Recrystallization

This protocol provides a self-validating framework for the synthesis of a novel dihydrochloride hydrate from a hypothetical diamine API.

-

Reagent Preparation:

-

Prepare a 2.0 M solution of hydrochloric acid in purified water.

-

Accurately weigh 5.0 g of the diamine free base API.

-

-

Dissolution:

-

In a jacketed glass reactor vessel equipped with an overhead stirrer, add the 5.0 g of API.

-

Slowly add the 2.0 M HCl solution dropwise while stirring at 200 RPM. Monitor the dissolution of the solids. Continue adding acid until all solids have dissolved, then add an additional 2.2 molar equivalents to ensure complete salt formation.

-

Gently warm the solution to 50°C to ensure complete dissolution and create a clear, homogenous solution.

-

-

Controlled Cooling & Crystallization:

-

Program the reactor's circulator to cool the solution from 50°C to 5°C over a period of 8 hours (a cooling rate of ~5.6°C/hour). This slow cooling is critical to promote the formation of well-ordered, thermodynamically stable crystals.[4]

-

Observe the temperature at which nucleation (the first appearance of crystals) occurs.

-

Once the temperature reaches 5°C, hold the slurry at this temperature with continued stirring for an additional 4 hours to maximize the yield.

-

-

Isolation and Drying:

-

Isolate the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of ice-cold purified water to remove any residual soluble impurities.

-

Dry the product in a vacuum oven at 30°C for 12-18 hours or until a constant weight is achieved. Drying at a low temperature is essential to prevent the loss of crystalline water.

-

Visualization: Synthesis Decision Workflow

The choice of synthesis method is a critical decision point based on the properties of the API and the desired outcome.

Caption: Decision workflow for selecting a this compound synthesis method.

A Multi-Technique Approach to Characterization

Characterization of a this compound is not a single experiment but a systematic investigation. A robust, orthogonal approach using multiple analytical techniques is required to unambiguously determine the structure, stoichiometry, and stability of the new solid form.[9][10][11]

Primary Characterization: Identity and Stoichiometry

This first stage answers the fundamental questions: Is it crystalline, what is its structure, and how much water does it contain?

| Technique | Purpose | Key Insights & Causality |

| X-Ray Powder Diffraction (XRPD) | Crystalline Fingerprinting | Provides a unique diffraction pattern for a specific crystalline form.[12] It is the primary method to distinguish between different polymorphs, hydrates, and the anhydrous form.[13] Changes in peak positions can indicate changes in the unit cell dimensions upon hydration/dehydration.[13] |

| Thermogravimetric Analysis (TGA) | Quantifying Volatiles | Measures mass loss as a function of temperature.[14] A distinct mass loss step at temperatures below decomposition corresponds to the loss of water (or solvent), allowing for the calculation of the degree of hydration.[15][16] |

| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Detects endothermic and exothermic events.[15] Dehydration is observed as a sharp endothermic peak, providing information on the thermal stability of the hydrate.[4] The subsequent melting point of the dehydrated material can also be determined.[17] |

| Karl Fischer (KF) Titration | Precise Water Content | An electrochemical method that specifically titrates water.[18] It is considered the gold standard for water content determination and is used to confirm the stoichiometry calculated from TGA data.[19][20] |

Advanced Characterization: Stability and Structure

This second stage probes the behavior of the hydrate under various conditions and provides deeper structural insights.

| Technique | Purpose | Key Insights & Causality |

| Dynamic Vapor Sorption (DVS) | Hygroscopicity & Stability | Measures mass change as a sample is exposed to a range of relative humidities (RH).[21][22] DVS reveals the RH at which hydrate formation or dehydration occurs, defining the stability window of the material.[7][8][23][24] |

| Spectroscopy (FT-IR/Raman) | Molecular Environment | Vibrational spectroscopy can detect the presence of water through characteristic O-H stretching and bending modes.[4] Shifts in these peaks can provide information about the hydrogen-bonding environment of the water molecules within the crystal lattice. |

| Solid-State NMR (ssNMR) | Local Atomic Environment | A non-destructive technique that can distinguish between different solid forms based on the local chemical environment of nuclei like 1H, 13C, and 35Cl.[2][9][25][26] It is particularly powerful for studying systems with dynamic water molecules.[2] |

| Single Crystal XRD (SCXRD) | Absolute Structure | The definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the exact positions of the water molecules and their hydrogen-bonding interactions.[10][25][26] Requires a suitable single crystal, which can be challenging to grow.[10] |

Protocol: Combined TGA/DSC Analysis

-

Instrument Calibration: Ensure the TGA balance and temperature and the DSC heat flow and temperature are calibrated using appropriate standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA). Do not crimp the lid for TGA to allow volatiles to escape. For DSC, use a pinhole lid to allow for controlled release of water vapor.

-

TGA Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min. A controlled heating rate is crucial for resolving distinct thermal events.[14]

-

Record the mass loss versus temperature.

-

-

DSC Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min.

-

Record the heat flow versus temperature.

-

-

Data Analysis:

-

TGA: Calculate the percentage mass loss for any distinct steps. Use the molecular weights of water and the anhydrous API to determine the molar ratio and thus the hydration state.

-

DSC: Integrate the area of the endotherm corresponding to the TGA mass loss to determine the enthalpy of dehydration. Note the peak temperature of this event and the melting point of the resulting material.

-

Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS microbalance pan.

-

Method Setup:

-

Set the analysis temperature to 25°C.

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry weight.

-

Sorption Cycle: Increase the RH in steps of 10% from 0% to 90%. At each step, hold until mass equilibrium is reached.

-

Desorption Cycle: Decrease the RH in steps of 10% from 90% back to 0%. Again, hold for equilibrium at each step.

-

-

Data Analysis:

-

Plot the change in mass (%) versus the target RH.

-

A significant, sharp increase in mass during sorption indicates water uptake and potential hydrate formation.[23] A sharp decrease during desorption indicates dehydration.

-

Hysteresis between the sorption and desorption curves often suggests a phase change, such as the formation of a stoichiometric hydrate.[23]

-

Integrated Characterization Workflow

A successful characterization program integrates these techniques in a logical sequence. The results from one experiment inform the next, building a complete and self-consistent picture of the new material.

Caption: Integrated workflow for the characterization of a novel this compound.

Stability Testing in a Regulatory Framework

Once a novel this compound has been synthesized and characterized, its stability must be rigorously evaluated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[27][28] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[29][30]

Formal stability studies should be conducted on at least three primary batches.[27][30] The testing frequency for long-term studies (e.g., 25°C/60% RH) is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[27] Accelerated studies (e.g., 40°C/75% RH) involve a minimum of three time points over 6 months (e.g., 0, 3, and 6 months).[27]

Throughout these studies, the solid form should be monitored by XRPD to ensure no phase transitions occur, and the water content should be tracked by TGA or Karl Fischer to confirm the hydrate's stability.

Conclusion

The synthesis and characterization of novel dihydrochloride hydrates represent a critical discipline within pharmaceutical development. Success in this area is not achieved through a singular method, but through a scientifically grounded, multi-faceted approach. By understanding the thermodynamic and kinetic principles of synthesis, researchers can rationally design experiments to target specific hydrate forms. Subsequently, the application of an orthogonal suite of analytical techniques—from foundational XRPD and thermal analysis to advanced DVS and ssNMR—provides the robust, self-validating data required to fully understand the new material's structure, stoichiometry, and stability. This comprehensive understanding is paramount for selecting the optimal solid form of an API, ultimately ensuring the development of a safe, stable, and effective drug product.

References

-

Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link][9][10][11][25][26]

-

National Center for Biotechnology Information. (n.d.). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link][10][25][26]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][29]

-

ProQuest. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link][25][26]

-

MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia. [Link][26]

-

PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link][15]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][27]

-

Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link][19]

-

AZoM. (n.d.). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. [Link][21]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][28]

-

PubMed. (2020). Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances. [Link][11]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link][30]

-

American Pharmaceutical Review. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. [Link][13]

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link][23]

-

SlideShare. (2012). Ich guidelines for stability studies 1. [Link][31]

-

Improved Pharma. (2022). Thermogravimetric Analysis. [Link][14]

-

ResearchGate. (n.d.). A New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. [Link][6]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link][32]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][16]

-

TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. [Link][24]

-

National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. [Link][17]

-

National Institutes of Health. (n.d.). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. [Link][5]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link][12]

-

CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link][20]

-

PubMed. (n.d.). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. [Link][33]

-

Crystal Pharmatech. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. [Link][8]

-

University of Windsor. (n.d.). A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. [Link][2]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link][3]

-

Google Patents. (n.d.). Novel method for synthesizing ethyl hydrazine dihydrochloride. [34]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. This compound (166530-19-4) for sale [vulcanchem.com]

- 5. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

- 8. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. [PDF] Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances | Semantic Scholar [semanticscholar.org]

- 10. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. improvedpharma.com [improvedpharma.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. thermalsupport.com [thermalsupport.com]

- 16. veeprho.com [veeprho.com]

- 17. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 20. cscscientific.com [cscscientific.com]

- 21. azom.com [azom.com]

- 22. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 23. ardena.com [ardena.com]

- 24. tainstruments.com [tainstruments.com]

- 25. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - ProQuest [proquest.com]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. database.ich.org [database.ich.org]

- 28. ICH Official web site : ICH [ich.org]

- 29. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 30. snscourseware.org [snscourseware.org]

- 31. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Cetirizine Dihydrochloride Hydrate

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability.[1][2] For hygroscopic drug substances such as Cetirizine Dihydrochloride, the formation of hydrates—crystalline solids containing water within their lattice—is a common and crucial phenomenon to characterize. This technical guide provides an in-depth exploration of the multifaceted approach required for the comprehensive crystal structure analysis of Cetirizine Dihydrochloride Hydrate. We will delve into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solid-state chemistry of hydrated pharmaceutical salts.

Introduction: The Significance of Crystalline Form in Drug Development

The journey of a drug from discovery to a marketable product is fraught with challenges, many of which are rooted in the physicochemical properties of the API.[3] The specific crystalline form of an API can dramatically influence its therapeutic efficacy.[4][5] Different solid forms, such as polymorphs, solvates (including hydrates), and amorphous states, can exhibit distinct solubility, dissolution rates, and stability profiles.[4][5][6] For instance, a metastable polymorph might offer enhanced bioavailability due to its higher solubility, but it could also convert to a more stable, less soluble form over time, compromising the product's shelf-life and therapeutic effect.[4][5]

Cetirizine dihydrochloride, a second-generation antihistamine, is known to be hygroscopic, meaning it readily takes up moisture from the atmosphere.[7][8] This propensity makes the characterization of its hydrated forms particularly critical.[][10] The presence and nature of water molecules within the crystal lattice can significantly alter the drug's properties. Therefore, a thorough solid-state characterization is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.[11][12]

This guide will use Cetirizine this compound as a case study to illustrate a holistic analytical workflow. We will explore a suite of techniques that, when used in concert, provide a comprehensive picture of the material's crystal structure, stability, and behavior under various environmental conditions.

The Analytical Toolkit: A Multi-Technique Approach

No single technique can fully elucidate the complexities of a pharmaceutical hydrate. A synergistic combination of methods is essential for a comprehensive understanding.[2] The primary techniques we will discuss are:

-

X-Ray Diffraction (XRD): The cornerstone for determining crystal structure.[13][14]

-

Thermal Analysis: To probe the energetics of hydration and dehydration processes.[15]

-

Vibrational Spectroscopy: To understand the molecular interactions involving water.[16][17]

-

Hygroscopicity Analysis: To quantify the material's interaction with moisture.[]

The logical flow of this analytical approach is visualized below.

Caption: Integrated workflow for the solid-state characterization of a pharmaceutical hydrate.

X-Ray Diffraction: The Gold Standard for Crystal Structure

X-ray diffraction is the most powerful tool for directly probing the arrangement of atoms in a crystalline solid.[13][14][18] The two primary XRD techniques employed in pharmaceutical analysis are Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD).

Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is an indispensable technique for the routine analysis and identification of crystalline materials.[19][20] It provides a unique "fingerprint" for a given crystalline phase, allowing for:

-

Phase Identification: Differentiating between anhydrous forms, various hydrates, and polymorphs.[19][21]

-

Purity Analysis: Detecting the presence of other crystalline forms in a bulk sample.[22]

-

Stability Studies: Monitoring for phase transformations under different storage conditions.[19]

Experimental Protocol: PXRD Analysis of Cetirizine this compound

-

Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the Cetirizine this compound powder to ensure a random orientation of the crystallites.

-

Mounting: Pack the powdered sample into a flat sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A typical range is 2° to 40°, which covers the most characteristic diffraction peaks for organic molecules.

-

Scan Speed: A slower scan speed (e.g., 1°/min) improves the signal-to-noise ratio.

-

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis:

-

Identify the positions (in °2θ) and relative intensities of the diffraction peaks.

-

Compare the obtained pattern with reference patterns from databases or from previously characterized batches to confirm the phase identity.

-

Causality Behind Experimental Choices:

-

Grinding: This is crucial to minimize "preferred orientation," where plate-like or needle-like crystals align non-randomly, which can significantly alter the relative intensities of the diffraction peaks.

-

Scan Range: The chosen range is based on the typical d-spacings observed in molecular crystals. Bragg's law (nλ = 2d sinθ) shows that larger d-spacings (interplanar distances) diffract at smaller angles.

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Structure

When a suitable single crystal can be grown, SCXRD provides the unambiguous, three-dimensional arrangement of atoms within the crystal lattice.[21][23] This technique yields precise information on:

-

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.[23]

-

Space Group: The symmetry elements present in the crystal.

-

Atomic Coordinates: The precise location of every atom, including water molecules and counter-ions.[23]

-

Molecular Conformation and Packing: How the molecules are arranged and interact with each other.[23]

-

Hydrogen Bonding Networks: The specific interactions involving the water molecules, which are crucial for the stability of the hydrate.[23]

Experimental Protocol: SCXRD Analysis

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of Cetirizine Dihydrochloride in a suitable solvent system (e.g., water/isopropanol) is a common method.

-

Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.[21]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Structure Solution and Refinement: Sophisticated software is used to process the diffraction data, solve the phase problem, and refine the atomic positions to obtain the final crystal structure.[23]

The data obtained from SCXRD is invaluable as it allows for the calculation of a theoretical PXRD pattern, which can then be used as a "gold standard" reference for analyzing bulk powder samples.[23]

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability of hydrates and observing phase transitions.[15][24]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[25] For a hydrate, TGA is used to determine the amount of water present in the crystal lattice.

Experimental Protocol: TGA of Cetirizine this compound

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup:

-

Heating Rate: A typical rate is 10 °C/min.

-

Temperature Range: From ambient to a temperature above the dehydration and decomposition points (e.g., 25 °C to 300 °C).

-

Atmosphere: Typically an inert nitrogen purge to prevent oxidative degradation.

-

-

Data Analysis: The resulting TGA curve will show a step-wise mass loss corresponding to the loss of water. The percentage of mass loss can be used to calculate the stoichiometry of the hydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[25]

Experimental Protocol: DSC of Cetirizine this compound

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

-

Instrument Setup:

-

Heating Rate: 10 °C/min.

-

Temperature Range: Similar to TGA, covering the expected thermal events.

-

Atmosphere: Inert nitrogen purge.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks. For a hydrate, one would typically observe a broad endotherm corresponding to dehydration, followed by a sharp endotherm at the melting point of the resulting anhydrous form.[26]

Interpreting Thermal Data:

The combination of TGA and DSC is powerful. TGA quantifies the water loss, while DSC reveals the energetics of the process.[21] For instance, a sharp dehydration endotherm in the DSC often indicates that the water molecules are tightly bound in the crystal lattice.[21]

| Parameter | Typical Value for a Dihydrate | Significance |

| TGA Mass Loss | Corresponds to 2 moles of water | Confirms the stoichiometry of the hydrate. |

| DSC Dehydration Onset | e.g., 80-120 °C | Indicates the thermal stability of the hydrate. |

| DSC Melting Point | e.g., >150 °C | Melting point of the anhydrous form post-dehydration. |

Vibrational Spectroscopy: A Molecular-Level View

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical bonds and functional groups within a molecule.[17][27] They are particularly useful for studying the hydrogen bonding environment of the water molecules in a hydrate.[16]

-

FTIR Spectroscopy: Sensitive to vibrations that cause a change in the dipole moment, making it excellent for observing polar bonds like O-H.[28]

-

Raman Spectroscopy: Sensitive to vibrations that cause a change in the polarizability of a molecule. It is often complementary to FTIR and is particularly good for non-polar bonds.[16][28]

Experimental Protocol: FTIR/Raman Spectroscopy

-

Sample Preparation: For FTIR, the sample is often mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder can often be analyzed directly in a glass vial.[16]

-

Data Acquisition: The spectrum is collected over the relevant wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The key region of interest for hydrates is the O-H stretching region (typically 3600-3200 cm⁻¹). The position and shape of these bands can provide insights into the strength and nature of the hydrogen bonds involving the water molecules. A shift to lower wavenumbers generally indicates stronger hydrogen bonding.[29]

Caption: Complementary insights from FTIR and Raman spectroscopy.

Hygroscopicity Assessment: Understanding Moisture Interaction

Given that Cetirizine Dihydrochloride is a hydrate, understanding its behavior in different humidity environments is crucial for determining appropriate storage and handling conditions.[][30] Dynamic Vapor Sorption (DVS) is the preferred method for this analysis.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: A small, accurately weighed sample (10-20 mg) is placed in the DVS instrument.

-

Instrument Program: The sample is subjected to a pre-defined humidity program. A typical program involves:

-

Drying at 0% Relative Humidity (RH).

-

Stepwise increase in RH (e.g., in 10% increments) up to 90% RH (sorption curve).

-

Stepwise decrease in RH back to 0% RH (desorption curve).

-

-

Data Analysis: The instrument measures the change in mass at each RH step. The resulting sorption-desorption isotherm reveals:

-

The extent of moisture uptake.[]

-

Whether the hydrate is stable or if it undergoes further hydration or dehydration at different humidity levels.

-

The presence of hysteresis (a difference between the sorption and desorption curves), which can indicate a phase change.[30]

-

Hygroscopicity Classification (Based on Ph. Eur.)

| Classification | Weight Gain at 25°C/80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Source: European Pharmacopoeia[31] |

Conclusion: Synthesizing the Data for a Complete Picture

The comprehensive crystal structure analysis of a drug this compound, such as Cetirizine this compound, is a scientifically rigorous process that relies on the intelligent application of multiple, complementary analytical techniques.

-

SCXRD provides the definitive atomic-level structure, serving as the ultimate reference.

-

PXRD acts as the workhorse for phase identification, purity checks, and quality control.[19][32]

-

Thermal Analysis (TGA/DSC) elucidates the stoichiometry and thermal stability of the hydrate.[15]

-

Vibrational Spectroscopy (FTIR/Raman) offers insights into the molecular interactions that hold the crystal lattice together.

-

Hygroscopicity analysis (DVS) defines the material's behavior in real-world storage and processing environments.

By integrating the data from these techniques, drug development professionals can build a complete and robust understanding of the solid-state properties of the API. This knowledge is paramount for ensuring the development of a safe, effective, and stable drug product.

References

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

-

Fawcett, T. K., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

-

Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

-

Giron, D. (1995). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. PubMed. Retrieved from [Link]

-

Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]

-

Improved Pharma. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from [Link]

-

Bugay, D. E. (2001). Characterization of the Solid-State: Spectroscopic Techniques. PubMed. Retrieved from [Link]

-

Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. PMC. Retrieved from [Link]

-

Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]

-

Wesolowski, M., & Rojek, B. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

Improved Pharma. (2022, January 17). Published book chapter on Solid-State Characterization. Retrieved from [Link]

-

American Pharmaceutical Review. (2024, April 8). Pharmaceutical Solid-State Characterization and Crystallization within the Product Lifecycle. Retrieved from [Link]

-

Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]

-

Clas, S. D. (2003). The importance of characterizing the crystal form of the drug substance during drug development. ResearchGate. Retrieved from [Link]

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Stephenson, G. A., et al. (2006). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterization of the solid-state: Spectroscopic techniques. Retrieved from [Link]

-

Gozzo, F. C. (2009). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

Bahir, A. (n.d.). Solid State Characterization and Pharmaceutical Development. Omics International. Retrieved from [Link]

-

Musial, W., et al. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. PubMed Central. Retrieved from [Link]

-

CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

Martin, F. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. Retrieved from [Link]

-

Holodiag. (2024, January 24). Crystallography: Understanding the importance of crystals for the pharmaceutical industry. Retrieved from [Link]

-

Gateway Analytical. (2013, October 9). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

-

Ph. Eur. 7th Edition 2014 (8.0). (n.d.). Chemical structure of cetirizine dihydrochloride. Retrieved from [Link]

-

Katewongsa, P. (2011). Preparation of cetirizine dihydrochloride oral fast disintegrating tablet. Silpakorn University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem Compound Database. Retrieved from [Link]

-

Zając, M., et al. (2001). Stability of cetirizine dihydrochloride in solid state. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

-

USP-NF. (n.d.). Cetirizine Hydrochloride. Retrieved from [Link]

Sources

- 1. filter-dryer.com [filter-dryer.com]

- 2. omicsonline.org [omicsonline.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 10. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. solitekpharma.com [solitekpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 17. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 20. The Power of X-Ray Powder Diffraction for Pharmaceutical Analyses [pharmaceuticalonline.com]

- 21. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. improvedpharma.com [improvedpharma.com]

- 24. tainstruments.com [tainstruments.com]

- 25. thermalsupport.com [thermalsupport.com]

- 26. rigaku.com [rigaku.com]

- 27. researchgate.net [researchgate.net]

- 28. info.gatewayanalytical.com [info.gatewayanalytical.com]

- 29. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pharmainfo.in [pharmainfo.in]

- 31. asiapharmaceutics.info [asiapharmaceutics.info]

- 32. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

An In-Depth Technical Guide to H-89 Dihydrochloride Hydrate: Mechanism of Action and Best Practices for its Use as a Kinase Inhibitor

Abstract

H-89 dihydrochloride hydrate is a widely utilized pharmacological agent in cellular and molecular biology research, primarily recognized for its potent inhibition of cyclic AMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of the mechanism of action of H-89, detailing its interaction with PKA and its broader kinase selectivity profile. Recognizing the critical importance of experimental rigor, this document offers in-depth insights into the off-target effects of H-89, providing researchers with the necessary context to design well-controlled experiments and accurately interpret their findings. Furthermore, this guide includes detailed protocols for common assays used to validate the effects of H-89, alongside best practices for its application in a research setting.

Introduction: The Role of H-89 in Signal Transduction Research

H-89, derived from H-8, is a cell-permeable isoquinolinesulfonamide compound that has become an invaluable tool for dissecting the intricate roles of PKA in a myriad of cellular processes.[1][2] PKA is a key effector of the second messenger cyclic adenosine monophosphate (cAMP), playing a central role in signal transduction pathways that regulate metabolism, gene expression, cell proliferation, and apoptosis. The ability to selectively inhibit PKA with a small molecule inhibitor like H-89 allows researchers to probe the downstream consequences of blocking this critical signaling node.[2][3] However, as with any pharmacological inhibitor, a thorough understanding of its mechanism of action and potential for off-target effects is paramount for the generation of robust and reproducible data.[3][4] This guide aims to provide that critical understanding.

Core Mechanism of Action: Competitive Inhibition of the PKA Catalytic Subunit

The primary mechanism by which H-89 exerts its inhibitory effect on PKA is through competitive inhibition at the adenosine triphosphate (ATP) binding site on the catalytic subunit of the enzyme.[1][2] In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate serine and threonine residues on specific substrate proteins. H-89 directly competes with ATP for binding to the active site of the free catalytic subunit, thereby preventing the transfer of the gamma-phosphate from ATP to the substrate protein and effectively blocking downstream signaling events.[2]

Caption: PKA signaling pathway and the inhibitory action of H-89.

Kinase Selectivity Profile and Off-Target Considerations

While H-89 is a potent inhibitor of PKA, with a Ki (inhibition constant) of approximately 48 nM in cell-free assays, it is not entirely specific.[5] At concentrations commonly used in cell-based assays (typically 10-30 µM), H-89 can inhibit a range of other kinases.[6] This lack of absolute specificity is a critical consideration for researchers, as the observed cellular effects may not be solely attributable to PKA inhibition.[3][4] It is therefore essential to be aware of the broader kinase selectivity profile of H-89 and to incorporate appropriate controls to validate the involvement of PKA in the process under investigation.

The following table summarizes the inhibitory activity of H-89 against its primary target, PKA, and several other kinases.

| Kinase | IC50 / Ki | Reference(s) |

| PKA | 48 nM (Ki) | [7] |

| S6K1 | 80 nM (IC50) | [1] |

| MSK1 | 120 nM (IC50) | [1] |

| ROCKII | 270 nM (IC50) | [1] |

| PKG | ~480 nM (Ki) | [2] |

| PKBα (Akt) | 2600 nM (IC50) | [1] |

| MAPKAP-K1b | 2800 nM (IC50) | [1] |

Note: IC50 and Ki values can vary depending on the assay conditions.

Beyond other kinases, H-89 has been reported to have PKA-independent effects, including interactions with ion channels and cellular receptors.[3] For instance, it has been shown to act as an antagonist at β-adrenergic receptors.[8] These off-target activities underscore the importance of cautious data interpretation and the use of multiple lines of evidence to support the role of PKA.

Experimental Validation and Methodologies

To ensure the scientific integrity of research utilizing H-89, it is crucial to perform experiments that validate its on-target and potential off-target effects within the specific experimental system.

In Vitro Kinase Activity Assay

An in vitro kinase assay is a direct method to assess the inhibitory effect of H-89 on PKA activity. This can be performed using purified PKA, a specific substrate (e.g., histone H2B), and radiolabeled ATP ([γ-³²P]ATP).

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.0), 10 mM magnesium acetate, and a PKA-specific substrate (e.g., 100 µg of histone H2B).

-

Add H-89: Add varying concentrations of H-89 (or vehicle control, e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the Reaction: Start the kinase reaction by adding purified PKA catalytic subunit and [γ-³²P]ATP.

-

Incubate: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of H-89 to determine the IC50 value.

Western Blot Analysis of Downstream PKA Substrates

A common cell-based approach to confirm the efficacy of H-89 is to measure the phosphorylation status of known PKA substrates, such as the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[6]

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat the cells with various concentrations of H-89 (e.g., 1-30 µM) or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the PKA pathway using an activator such as forskolin (an adenylyl cyclase activator) or a cell-permeable cAMP analog (e.g., dibutyryl-cAMP) for a short period (e.g., 10-15 minutes).[6][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CREB Ser133). Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

-

Detection and Analysis: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative change in phosphorylation.

Caption: Experimental workflow for Western blot analysis.

Best Practices and Recommendations for Researchers

To maximize the reliability of data obtained using H-89, the following best practices are strongly recommended:

-

Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of H-89 required to inhibit the PKA-dependent process of interest in your specific cell type or system.

-

Utilize Non-Pharmacological Approaches: Whenever possible, complement inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PKA subunits, to provide orthogonal evidence.

-

Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for H-89. Additionally, a positive control for PKA activation (e.g., forskolin) and a negative control (unstimulated cells) are essential.

-

Consider PKA-Independent Effects: Be mindful of the known off-target effects of H-89 and consider whether they could influence the experimental outcome. If H-89 is used in a system where other sensitive kinases are active, the interpretation of the results should be accordingly cautious.[3]

Conclusion

H-89 this compound remains a powerful and widely used tool for investigating the roles of PKA in cellular signaling. Its efficacy as a potent, cell-permeable inhibitor of PKA is well-documented. However, researchers must proceed with a critical awareness of its off-target activities. By employing the rigorous experimental approaches and best practices outlined in this guide, scientists can leverage the utility of H-89 while ensuring the validity and reproducibility of their findings, ultimately contributing to a more accurate understanding of the complex signaling networks that govern cellular function.

References

-

Selleck Chemicals. H-89 Dihydrochloride PKA Inhibitor | CAS 130964-39-5.

-

Cell Signaling Technology. H-89, Dihydrochloride #9844.

-

MedchemExpress. H-89 | PKA Inhibitor.

-

Wikipedia. H-89.

-

Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular drug reviews, 24(3-4), 261–274.

-

Wang, L., et al. (2018). H89 this compound and calphostin C lower the body temperature through TRPV1. Experimental and therapeutic medicine, 15(4), 3565–3573.

-

Zhang, L., et al. (2021). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers in molecular biosciences, 8, 799878.

-

ResearchGate. The many faces of H89: A review | Request PDF.

-

MedchemExpress. H-89 dihydrochloride | PKA Inhibitor.

-

Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science signaling, 1(22), re4.

-

Böckmann, S., & Nebe, B. (2003). The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2. European journal of cancer prevention : the official journal of the European Cancer Prevention Organisation (ECP), 12(6), 469–478.

-

Penn, R. B., et al. (1999). Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness. The Journal of pharmacology and experimental therapeutics, 288(2), 428–437.

-

AbMole BioScience. H-89 Dihydrochloride (H-89 2HCl) | CAS 130964-39-5.

-

Liu, X., et al. (2015). Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins. Molecular Cancer Therapeutics, 14(8), 1847-1855.

-

Richard, C., et al. (2015). H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway. Oncotarget, 6(11), 9292–9306.

-

TargetMol. H-89 dihydrochloride |PKA/G/C Inhibitor.

Sources

- 1. H-89 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 7. abmole.com [abmole.com]

- 8. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H-89 dihydrochloride | Autophagy | PKA | S6 Kinase | TargetMol [targetmol.com]

A Senior Application Scientist's Guide to Spectroscopic Identification of Dihydrochloride Hydrate Forms with FT-IR and Raman

Foreword: The Criticality of Solid-State Characterization in Pharmaceutical Development

In the journey of a drug from a promising molecule to a market-approved therapeutic, the characterization of its solid-state form is not merely a regulatory checkbox; it is a cornerstone of ensuring safety, stability, and efficacy.[1] The crystalline form of an Active Pharmaceutical Ingredient (API)—be it a polymorph, salt, cocrystal, or solvate (hydrate)—governs critical physicochemical properties such as solubility, dissolution rate, and stability.[2][3] These properties, in turn, directly influence the drug's bioavailability and manufacturability.[4] Regulatory bodies, including the FDA and EMA, mandate comprehensive solid-state characterization to ensure product consistency and quality, as outlined in guidelines like ICH Q6A.[1][5][6]

Among the strategies to optimize API properties, forming a dihydrochloride salt is a common and effective approach for molecules with two basic centers, primarily to enhance aqueous solubility.[7] However, the introduction of hydrochloric acid and the frequent use of aqueous media in crystallization can lead to the formation of hydrates—crystalline solids containing water molecules within the lattice. Approximately one-third of APIs are capable of forming hydrates, which often exhibit lower solubility and dissolution rates compared to their anhydrous counterparts.[8][9] Therefore, the ability to accurately identify and differentiate between the anhydrous dihydrochloride salt and its various hydrate forms is paramount.

This technical guide provides an in-depth exploration of two powerful, non-destructive vibrational spectroscopy techniques—Fourier-Transform Infrared (FT-IR) and Raman spectroscopy—for the definitive identification and characterization of dihydrochloride hydrates. We will move beyond procedural lists to explain the underlying principles and causal relationships that a senior scientist relies upon for robust method development and data interpretation.

Dihydrochloride Hydrates: A Molecular Perspective

A dihydrochloride salt is formed when a molecule with at least two basic functional groups, such as amines, reacts with two equivalents of hydrochloric acid.[7] This process involves the transfer of protons from HCl to the basic centers of the API, creating a cationic API species and two chloride counter-ions.

Hydrates are crystalline structures where water molecules are incorporated directly into the crystal lattice. These water molecules can be bound in different ways, leading to distinct spectral signatures:

-

Stoichiometric Hydrates: Contain a fixed ratio of water to API molecules (e.g., monohydrate, dihydrate).

-

Non-stoichiometric (Channel) Hydrates: Water molecules reside in channels within the crystal lattice, and their content can vary with environmental humidity.[8]

The presence of both the chloride ions and water molecules creates a complex network of hydrogen bonds within the crystal lattice.[10] It is the specific nature of this network, and its influence on the vibrational modes of both the water molecules and the API itself, that we can probe with FT-IR and Raman spectroscopy.

FT-IR Spectroscopy for Hydrate Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an exceptionally powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.[11][12]

Why FT-IR is Effective for Hydrate Analysis

FT-IR is highly sensitive to the presence of water and the hydrogen-bonding environment within a crystal.[11][13] The vibrational modes of water molecules are profoundly affected by the strength of their interactions with the API and chloride ions. This makes FT-IR ideal for distinguishing between an anhydrous form (no water bands) and various hydrated forms, which will exhibit unique spectral features corresponding to their specific hydrogen-bonding networks.[14]

Key Spectral Regions and Interpretation

When analyzing for dihydrochloride hydrates, the FT-IR spectrum provides a wealth of information. The most diagnostic regions are summarized below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation for Dihydrochloride Hydrates |

| O-H Stretching | 3600 - 3200 | The presence of one or more bands in this region is a direct confirmation of a hydrate. The band's position, width, and complexity reveal the strength and variety of hydrogen bonds. Sharper bands indicate weaker H-bonds, while broad bands suggest strong H-bonding.[15] Multiple distinct peaks can indicate different water molecule environments, as might be seen in a dihydrate.[13] |

| H-O-H Bending (Scissoring) | 1680 - 1630 | This band confirms the presence of molecular water. Its position can shift slightly depending on the coordination environment.[15][16] |

| Water Librations | 900 - 500 | These are restricted rotational (rocking, wagging, twisting) modes of water molecules held within the crystal lattice. They can be weak but are highly characteristic of the hydrate's crystal structure. |

| N-H⁺ Stretching | ~2700 - 2400 | In a dihydrochloride salt, the protonated amine groups (N-H⁺) give rise to broad absorption bands in this region. The pattern can be altered by the hydrogen bonding interactions with water molecules in a hydrate. |

| API "Fingerprint" Region | < 1500 | Changes in the API's own vibrational modes (e.g., C=O stretching, C-N stretching) upon hydration can be observed. These shifts, though often subtle, are caused by the new hydrogen-bonding network altering the electronic distribution within the API molecule.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is the preferred method for solid-state analysis as it requires minimal to no sample preparation, mitigating the risk of inducing a phase change during sample handling (e.g., grinding with KBr).[8]

Objective: To acquire a high-quality mid-infrared spectrum of the solid sample to identify the presence of water of hydration and assess changes in the API's vibrational signature.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean ATR stage. This is critical for removing atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount of the powder sample (typically 1-5 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

Raman Spectroscopy for Hydrate Identification

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser).[17] While FT-IR measures absorption, Raman detects changes in the polarizability of a molecule's electron cloud during a vibration. This fundamental difference in the selection rules means that Raman and FT-IR spectra provide synergistic, rather than redundant, information.[18]

Why Raman is Effective for Hydrate Analysis

Raman spectroscopy offers several distinct advantages for analyzing dihydrochloride hydrates:

-

Low Water Interference: The vibrational modes of water are weak Raman scatterers. This is a significant advantage over FT-IR, where the intense water absorption can sometimes obscure other spectral features. This allows for clear observation of the API's skeletal vibrations and other subtle changes.

-

Minimal Sample Prep: Like ATR-FT-IR, Raman is non-destructive and requires little to no sample preparation. Samples can often be analyzed directly through glass vials or plastic bags.[2]

-

Sensitivity to Crystal Lattice: Low-frequency Raman scattering (typically < 200 cm⁻¹) can probe the phonon modes of the crystal lattice. These modes are highly sensitive to the overall crystal packing and can be used to differentiate between polymorphs and hydrates.

Key Spectral Regions and Interpretation

The key to identifying hydrates with Raman is to look for both the direct signature of water and, more importantly, the indirect effects of hydration on the API's spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation for Dihydrochloride Hydrates |

| O-H Stretching | 3600 - 3200 | While weak, the O-H stretching region can still be observed and is indicative of a hydrate. The shape and position of these bands provide information on the hydrogen-bonding environment, similar to FT-IR.[19][20] |

| API Aromatic/Skeletal Modes | 1650 - 600 | This "fingerprint" region is often rich with sharp, well-defined peaks from the API. Hydration can cause subtle but highly reproducible shifts (1-10 cm⁻¹) in these peaks due to changes in the crystal packing and intermolecular interactions. Comparing the spectra of the anhydrous and hydrated forms will reveal these distinct differences.[17] |

| N-H⁺ Bending/Rocking | Variable | The vibrations of the protonated amine groups can be observed and may shift upon hydration due to altered hydrogen bonding with water molecules versus chloride ions alone. |

| Lattice Phonons | < 200 | This low-frequency region provides a unique fingerprint of the crystal structure. Anhydrous and hydrated forms will have distinctly different lattice modes, making this region highly diagnostic for confirming a different solid form. |

Experimental Protocol: Dispersive Raman Spectroscopy

Objective: To acquire a high-quality Raman spectrum of the bulk solid sample to identify spectral shifts indicative of a hydrated form.

Methodology:

-

Instrument Setup: Select the appropriate laser excitation wavelength (e.g., 785 nm is common to reduce fluorescence in pharmaceutical samples). Calibrate the spectrometer using a known standard (e.g., silicon).

-

Sample Placement: Place the sample vial or powder directly under the microscope objective of the Raman system.

-

Focusing: Focus the laser onto the sample. For bulk measurements, it may be beneficial to slightly defocus the laser to increase the sampling area and obtain a more representative average spectrum.

-

Data Acquisition: Collect the Raman spectrum. Key parameters to optimize include:

-

Laser Power: Use the lowest power necessary to get a good signal to avoid sample heating, which could cause dehydration.

-

Exposure Time & Accumulations: Adjust to achieve a good signal-to-noise ratio (e.g., 10-second exposure, 5 accumulations).

-

Spectral Range: Typically 4000 - 100 cm⁻¹ to capture both the O-H and lattice regions.

-

-

Data Processing: Perform cosmic ray removal and, if necessary, a baseline correction to account for any fluorescence background.

Synthesizing the Data: A Self-Validating Approach

Neither FT-IR nor Raman should be used in isolation. A robust characterization strategy, as expected by regulatory agencies, uses these techniques in a complementary fashion, creating a self-validating system.[4][5]

The Combined Analytical Logic:

-

Initial Screening (FT-IR): Use FT-IR as a rapid screen. The presence of strong, broad bands in the 3600-3200 cm⁻¹ region is a clear and unambiguous indicator of a hydrate. The absence of these bands strongly suggests an anhydrous form.

-

Structural Confirmation (Raman): Use Raman to confirm the findings. Compare the fingerprint and lattice regions of the unknown sample to a confirmed anhydrous reference standard. The presence of distinct peak shifts or entirely new peaks in the unknown sample provides orthogonal confirmation of a different crystal structure, consistent with a hydrate.

For definitive structural elucidation and quantification, these spectroscopic methods should be further complemented by techniques such as Powder X-ray Diffraction (PXRD) for crystal structure information and Thermogravimetric Analysis (TGA) to determine the exact stoichiometry of water.

Conclusion: Best Practices for the Development Scientist

The accurate identification of dihydrochloride hydrate forms is a non-negotiable step in drug development. FT-IR and Raman spectroscopy are indispensable tools for this task, offering speed, non-destructive analysis, and rich molecular information.

As a senior scientist, the key is not just to run the experiment, but to understand the causality. FT-IR excels at detecting water directly through its strong O-H vibrational absorptions. Raman excels at detecting the consequences of that water on the API's crystal lattice and covalent bond environment. By using them in tandem, you create a robust, self-validating methodology that ensures the solid form of your API is known, controlled, and consistent—the bedrock of a safe and effective pharmaceutical product.

References

-

Title: Raman Scattering as a Probe for Properties of Active Pharmaceutical Ingredients in Tablet Formulations Source: American Pharmaceutical Review URL: [Link]

-

Title: Utilizing Raman Spectroscopy and Microscopy to Distinguish Crystalline and Amorphous APIs Source: AZoM URL: [Link]

-

Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source: Molecules (MDPI) URL: [Link]

-

Title: Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat Source: ACS Omega URL: [Link]

-

Title: ICH Q6A Guidelines to Ensure Patient Safety Source: Pharmaceutical Networking URL: [Link]

-

Title: Solid-State API analysis Source: University of Galway URL: [Link]

-

Title: A New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs Source: Crystal Growth & Design (via ResearchGate) URL: [Link]

-

Title: Determination of API Content in Tablets by Transmission Raman Spectroscopy Source: American Pharmaceutical Review URL: [Link]

-

Title: ICH Q6A Specifications by Chandra Mohan Source: Slideshare URL: [Link]

-

Title: Infrared and Raman studies of water molecule normal vibrations in crystalline hydrates which form the chain structures Source: ResearchGate URL: [Link]

-

Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Applied Spectroscopy Reviews (via Taylor & Francis Online) URL: [Link]

-

Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: ResearchGate URL: [Link]

-

Title: ICH Q6A Guideline Source: IKEV URL: [Link]

-

Title: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: AZoM URL: [Link]

-

Title: Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses Source: Applied Sciences (MDPI) URL: [Link]

-

Title: ICH Q6A, Q8 & Q9 Compliance Source: Particle Analytical URL: [Link]

-

Title: The structure and vibrational frequencies of crystalline HCl trihydrate Source: ResearchGate URL: [Link]

-

Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Scilit URL: [Link]

-

Title: Derivatives of O-H hydrate stretch IR spectra of CM in various mass... Source: ResearchGate URL: [Link]

-

Title: The Vibrational Spectrum of the Hydrated Proton: Comparison of Experiment, Simulation, and Normal Mode Analysis Source: ResearchGate URL: [Link]

-

Title: Solid State Characterizations of Pharmaceutical Hydrates Source: ResearchGate URL: [Link]

-

Title: Solid-State Characterization in Drug Development and Formulation Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

-

Title: RAMAN SPECTRA OF WATER BEARING MINERALS AT DIFFERENT ENIRONMENTAL CONDITIONS Source: 48th Lunar and Planetary Science Conference (2017) URL: [Link]

-

Title: FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists Source: Spectroscopy URL: [Link]

-

Title: Vibrational Raman Spectroscopy of the Hydration Shell of Ions Source: Applied Sciences (MDPI) URL: [Link]

-

Title: Differentiation between hydrated forms by FT-Raman Source: ResearchGate URL: [Link]

-

Title: Infrared spectroscopic study of the hydrates of hydrogen chloride and hydrogen bromide Source: Journal of the Chemical Society D: Chemical Communications URL: [Link]

-

Title: Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals Source: Crystal Growth & Design (via Florida State University) URL: [Link]

-

Title: Guidance for Industry: Chemistry, Manufacturing, and Controls for Drug Substance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: How to Detect Water Content Using FTIR Techniques Source: Patsnap URL: [Link]

-

Title: The influence of water of crystallization in NIR-based MDMA·HCl detection Source: UvA-DARE (Digital Academic Repository) URL: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. particle.dk [particle.dk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Detect Water Content Using FTIR Techniques [eureka.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. hou.usra.edu [hou.usra.edu]

- 20. mdpi.com [mdpi.com]

Thermal analysis (TGA, DSC) of dihydrochloride hydrate stability

An In-Depth Technical Guide to the Thermal Analysis of Dihydrochloride Hydrate Stability

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Hydrates in Pharmaceutical Development

In the landscape of active pharmaceutical ingredients (APIs), the crystalline form is paramount. It dictates fundamental properties such as solubility, dissolution rate, and bioavailability, which are cornerstones of a drug's efficacy and safety profile.[1][2] A significant portion of APIs can exist as hydrates, where water molecules are incorporated into the crystal lattice.[1][3] Dihydrochloride salts, commonly used to enhance the solubility and stability of basic drug molecules, are particularly prone to forming various hydrate species.

The stability of these hydrates is not an academic curiosity; it is a critical quality attribute with profound implications for drug development. An unintended dehydration or conversion to a different hydrate or anhydrous form during manufacturing, storage, or even in the final dosage form can lead to significant changes in the drug's performance.[4][5] Therefore, a robust and precise characterization of the thermal stability of a this compound is essential. This guide provides an in-depth exploration of two cornerstone thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—as a synergistic approach to elucidating the stability profile of these complex crystalline solids.

Part 1: Thermogravimetric Analysis (TGA) - Quantifying Thermal Events